8-Ethoxyphenazine-1-carboxylic acid

Description

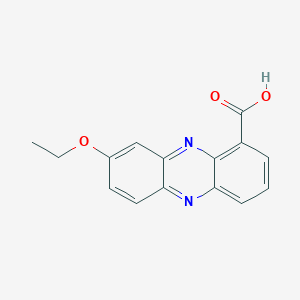

Structure

3D Structure

Properties

CAS No. |

62256-26-2 |

|---|---|

Molecular Formula |

C15H12N2O3 |

Molecular Weight |

268.27 g/mol |

IUPAC Name |

8-ethoxyphenazine-1-carboxylic acid |

InChI |

InChI=1S/C15H12N2O3/c1-2-20-9-6-7-11-13(8-9)17-14-10(15(18)19)4-3-5-12(14)16-11/h3-8H,2H2,1H3,(H,18,19) |

InChI Key |

VLVROHYSTCNMTP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC2=NC3=C(C=CC=C3N=C2C=C1)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Derivatization of 8 Ethoxyphenazine 1 Carboxylic Acid

Strategies for Phenazine (B1670421) Core Construction and Functionalization

The synthesis of the phenazine core, a nitrogen-containing tricyclic heteroarene, is a cornerstone of developing a wide array of functional molecules. Traditional methods for phenazine synthesis, such as the Wohl-Aue reaction, often require harsh conditions and can lead to a mixture of isomers, particularly with substituted substrates. nih.gov Consequently, modern organic synthesis has focused on developing more efficient and regioselective methods for constructing and functionalizing the phenazine scaffold.

Modern Approaches to Phenazine Synthesis (e.g., Buchwald-Hartwig coupling, electrophilic palladation)

Buchwald-Hartwig Amination: A significant advancement in phenazine synthesis is the application of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination. clockss.orgcolab.wsarkat-usa.orgrsc.org This method allows for the formation of C-N bonds under relatively mild conditions and has been instrumental in the synthesis of both symmetrically and unsymmetrically substituted phenazines. The general strategy involves the coupling of an appropriate o-haloaniline or o-dibromobenzene with an aniline (B41778) derivative, followed by a subsequent intramolecular cyclization to form the dihydrophenazine intermediate, which is then oxidized to the phenazine. clockss.orgarkat-usa.org

For instance, a double Buchwald-Hartwig amination of substituted bromoanilines has been developed, followed by in situ oxidation, to produce functionalized phenazines. clockss.org This approach offers a powerful tool for the "ligation" of two aromatic rings, enabling the synthesis of complex phenazine derivatives that would be difficult to prepare using classical methods. clockss.org The reaction of 2-bromoaniline, for example, can yield phenazine in high yields. clockss.org Furthermore, this methodology has been successfully applied to the synthesis of nonsymmetrically substituted 2,3-dialkoxyphenazines by coupling a nonsymmetrically substituted 4,5-dialkoxy-2-nitroaniline with a 1-bromo-2-nitrobenzene (B46134) derivative. acs.orgacs.orgnih.gov This is followed by reduction of the nitro groups and a tandem-like oxidation to form the phenazine ring system. acs.orgnih.gov

A modular approach combining Buchwald-Hartwig amination with a C-H amination strategy has also been reported for the synthesis of substituted 9,14-diaryl-9,14-dihydrodibenzo[a,c]phenazines, allowing for predictable and programmed substitution patterns. rsc.org

Electrophilic Palladation: Palladium-catalyzed intramolecular Fujiwara-hydroarylation represents another modern strategy for synthesizing benzo[a]phenazine (B1654389) derivatives. nih.govacs.orgresearchgate.net This atom-economical approach involves the in situ generation of a cationic Pd(II) species that functionalizes an aromatic C-H bond via electrophilic metalation. nih.govacs.org This is followed by the intramolecular insertion of a C-C triple bond of an alkyne into the aryl-Pd complex. nih.govacs.org Deuterium labeling studies have supported the mechanism of electrophilic palladation of the aromatic C-H bond. nih.govacs.org This method has been successfully used to synthesize highly functionalized benzo-fused phenazines. nih.govacs.org

Regioselective Introduction of Ethoxy and Carboxylic Acid Functionalities

The precise placement of substituents on the phenazine core is crucial for tuning its chemical and physical properties. Regioselective synthesis allows for the controlled introduction of functional groups like ethoxy and carboxylic acid moieties at specific positions.

A key strategy for achieving regioselectivity in the synthesis of alkoxy-substituted phenazines involves the use of nonsymmetrically substituted starting materials. nih.govacs.org For example, the synthesis of 2,3,7,8-tetraalkoxyphenazines can be achieved using nonsymmetrically substituted 4,5-dialkoxy-2-nitroanilines and 1-bromo-2-nitrobenzenes through a sequence of Buchwald-Hartwig amination, catalytic reduction, and oxidative cyclization. nih.govacs.org This protocol allows for the synthesis of compounds with up to four different substituents at designated positions. nih.govacs.org

The synthesis of phenazine-1-carboxylic acid itself can be achieved through the reaction of aniline with 2-bromo-3-nitro-benzoic acid to form an intermediate, which is then further processed. nih.gov The introduction of a carboxylic acid group can also be accomplished by the oxidation of a primary alcohol attached to the phenazine ring. organic-chemistry.org

Ruthenium(II)-catalyzed regiospecific C-H/O-H oxidative annulation has been developed to construct isochromeno[8,1-ab]phenazines, demonstrating high regioselectivity. acs.org Similarly, rhodium(III)-catalyzed C-H amination followed by intramolecular electrophilic aromatic substitution provides a route to unsymmetrical phenazine derivatives with precise placement of functional groups. nih.gov

Exploration of Sustainable and Green Synthetic Protocols for Phenazine Derivatives

Traditional methods for synthesizing phenazines often rely on toxic solvents, hazardous reagents, and metal catalysts, which pose environmental concerns. benthamdirect.comresearchgate.net This has spurred the development of green and sustainable synthetic strategies. benthamdirect.comresearchgate.net

These environmentally friendly approaches include:

Mechanosynthesis: Performing reactions by grinding solids together, often without the need for a solvent. benthamdirect.comresearchgate.net

Solvent-free and catalyst-free synthesis: Conducting reactions under neat conditions, eliminating the need for both solvents and catalysts. benthamdirect.comresearchgate.netbohrium.com

Green solvent-based synthesis: Utilizing environmentally benign solvents like water or glycerol. benthamdirect.comresearchgate.netbohrium.com Glycerol, being biodegradable and renewable, has been used as a promoting medium for the synthesis of benzo[a]chromeno[2,3-c]phenazine derivatives. bohrium.com

Ultrasound-assisted and microwave-assisted synthesis: Using alternative energy sources to accelerate reactions, often leading to shorter reaction times and higher yields. benthamdirect.comresearchgate.nettubitak.gov.tr A rapid, one-pot, four-component synthesis of benzo[a]chromeno[2,3-c]phenazine derivatives has been achieved using microwave irradiation in the presence of an efficient and reusable solid base catalyst. tubitak.gov.tr

These green chemistry approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency in the synthesis of phenazine derivatives. benthamdirect.comresearchgate.net

Synthesis of 8-Ethoxyphenazine-1-carboxylic acid Analogues and Conjugates

The structural modification of the 8-ethoxyphenazine-1-carboxylic acid scaffold through the synthesis of analogues and conjugates is a key strategy for exploring and optimizing its properties for various applications.

Design and Synthesis of Substituted 2,3-Dialkoxyphenazine Derivatives for Structural Diversification

The synthesis of nonsymmetrically substituted 2,3-dialkoxyphenazine derivatives provides a platform for structural diversification, which can significantly impact the biological and material properties of these compounds. acs.orgacs.orgnih.govaminer.org A synthetic protocol based on the Buchwald-Hartwig coupling of a nonsymmetrically substituted 4,5-dialkoxy-2-nitroaniline with a 1-bromo-2-nitrobenzene derivative has been developed. acs.orgacs.orgnih.gov This is followed by the reduction of the bis(2-nitrophenyl)amine (B107571) intermediate and a final tandem-like oxidation to yield the phenazine core. acs.orgnih.gov This method allows for the preparation of a series of 2,3-dialkoxyphenazine derivatives with two different alkoxy groups. acs.orgacs.orgaminer.org The regioselectivity of this synthetic route has been confirmed by NMR and single-crystal X-ray diffraction. acs.orgnih.gov

Table 1: Examples of Synthesized Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives

| Compound | R¹ | R² | Additional Substituent |

| 5f | isobutoxy | octyloxy | 7-(tert-butyl) |

| 6e | isobutoxy | hexyloxy | 7-(trifluoromethyl) |

| 7 | hexyloxy | hexyloxy | 7,8-dimethoxy |

Data sourced from a study on the synthesis and cytotoxicity of these derivatives. acs.orgnih.gov

Conjugation Strategies for Phenazine-1-carboxylic Acid Derivatives (e.g., with N-phenyl alanine (B10760859) ester)

Conjugating phenazine-1-carboxylic acid (PCA) with other molecules, such as amino acid esters, is a strategy employed to modify its properties. nih.gov For instance, a series of PCA-amino acid ester conjugates have been designed and synthesized with the goal of improving bioactivity. nih.gov

In a notable study, thirty-two conjugates of PCA with N-phenylalanine esters were synthesized. mdpi.comresearchgate.netnih.gov This was achieved by coupling PCA with the active N-acylalanine methyl ester structure found in the fungicide Metalaxyl. mdpi.comresearchgate.netnih.gov The synthesis involved an N-acylation reaction. researchgate.net Several of these conjugates exhibited notable antifungal activities against various plant pathogens. mdpi.comnih.gov

Table 2: Antifungal Activity of Selected PCA-N-phenylalanine Ester Conjugates

| Compound | Target Pathogen | EC₅₀ (µg/mL) |

| F7 | Sclerotinia sclerotiorum | 6.57 |

| Metalaxyl (for comparison) | Sclerotinia sclerotiorum | >50 |

Data sourced from a study on the design and bioactivity of PCA-N-phenylalanine ester conjugates. mdpi.comnih.gov

This conjugation strategy highlights a promising avenue for the development of new phenazine-based compounds with enhanced biological profiles.

Structural Modification and Total Synthesis Approaches for Enhancing Specific Research Outcomes

The strategic structural modification of phenazine-1-carboxylic acid derivatives is a key area of research aimed at enhancing their biological and physicochemical properties for specific research applications. While detailed studies focusing exclusively on the derivatization of 8-Ethoxyphenazine-1-carboxylic acid are limited in publicly accessible literature, the broader field of phenazine chemistry provides a strong framework for potential synthetic transformations. The core structure of 8-Ethoxyphenazine-1-carboxylic acid offers several sites for chemical modification, including the carboxylic acid group, the ethoxy group, and the aromatic phenazine core itself.

One common approach to modifying carboxylic acids is through the formation of amide or ester derivatives. This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride or an activated ester, followed by reaction with a wide array of amines or alcohols. This strategy allows for the introduction of diverse functional groups, which can significantly impact the molecule's solubility, cell permeability, and target-binding affinity. For instance, the synthesis of phenazine-1-carboxylic acid hydrazide, followed by condensation with various aldehydes, has been shown to produce a library of acylhydrazone compounds with potential antitumor activities. mdpi.com This methodology could theoretically be applied to 8-Ethoxyphenazine-1-carboxylic acid to explore how the ethoxy substituent influences the biological profile of the resulting derivatives.

Total synthesis approaches for phenazine-1-carboxylic acid and its analogs often involve the condensation of substituted anilines with nitroaromatic compounds. For example, a general synthesis of phenazine-1-carboxylic acid intermediates involves the reaction of aniline with 2-bromo-3-nitro-benzoic acid. mdpi.com By employing substituted anilines or modified nitroaromatic starting materials, it is possible to construct a variety of phenazine scaffolds with different substitution patterns. A hypothetical total synthesis aimed at producing analogs of 8-Ethoxyphenazine-1-carboxylic acid could involve the use of 4-ethoxyaniline as a starting material, which would directly install the desired ethoxy group at the 8-position of the resulting phenazine ring.

Furthermore, modifications to the phenazine ring system itself can be envisioned through late-stage functionalization reactions. While not specifically documented for 8-Ethoxyphenazine-1-carboxylic acid, techniques such as electrophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions could potentially be used to introduce additional substituents onto the aromatic core. These modifications would allow for a systematic investigation of the structure-activity relationships (SAR) of this class of compounds, providing valuable insights for the rational design of new derivatives with enhanced potency or selectivity for a particular research target.

The following table outlines potential derivatives of 8-Ethoxyphenazine-1-carboxylic acid that could be synthesized based on established chemical principles, along with their hypothetical research applications.

| Derivative Name | Modification from Parent Compound | Potential Research Application |

| 8-Ethoxyphenazine-1-carboxamide | Carboxylic acid converted to a primary amide | Investigation of altered solubility and hydrogen bonding capacity |

| Methyl 8-ethoxyphenazine-1-carboxylate | Carboxylic acid converted to a methyl ester | Prodrug development or intermediate for further synthesis |

| N-Benzyl-8-ethoxyphenazine-1-carboxamide | Carboxylic acid reacted with benzylamine | Exploration of steric and hydrophobic interactions in biological targets |

| 8-Hydroxyphenazine-1-carboxylic acid | Cleavage of the ethyl group from the ether | Study of the role of the ethoxy group in biological activity |

| 2,4-Dichloro-8-ethoxyphenazine-1-carboxylic acid | Introduction of chlorine atoms to the phenazine core | Investigation of the impact of electron-withdrawing groups on electrochemical properties |

While direct experimental data on the synthesis and application of a wide range of 8-Ethoxyphenazine-1-carboxylic acid derivatives is not extensively reported, the established principles of organic synthesis and medicinal chemistry provide a clear roadmap for the generation of a diverse library of analogs. The systematic exploration of these derivatives would be a valuable endeavor to unlock the full potential of this chemical scaffold for various research outcomes.

In Depth Spectroscopic and Analytical Characterization Methodologies for 8 Ethoxyphenazine 1 Carboxylic Acid

High-Resolution Spectroscopic Techniques for Structural Elucidation (e.g., NMR, HRMS, FT-IR, UV-Vis)

The definitive identification of 8-Ethoxyphenazine-1-carboxylic acid requires the concerted use of several high-resolution spectroscopic techniques. Each method provides unique and complementary information about the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for mapping the carbon-hydrogen framework. For 8-Ethoxyphenazine-1-carboxylic acid, ¹H NMR would confirm the presence and connectivity of the aromatic protons on the phenazine (B1670421) core, the ethoxy group's ethyl protons (a characteristic triplet and quartet), and the acidic proton of the carboxyl group, which typically appears as a broad singlet at a downfield chemical shift (often >10 ppm). nih.govlibretexts.org ¹³C NMR would identify all unique carbon atoms, including the carbonyl carbon of the carboxylic acid (typically in the 160-180 ppm range) and the carbons of the phenazine rings and the ethoxy group. nih.govlibretexts.org

High-Resolution Mass Spectrometry (HRMS): HRMS is critical for determining the compound's exact mass and, consequently, its elemental formula. For 8-Ethoxyphenazine-1-carboxylic acid (C₁₅H₁₂N₂O₃), HRMS would provide a highly accurate mass-to-charge (m/z) ratio, confirming the molecular formula with a high degree of certainty. libretexts.org Fragmentation patterns observed in MS/MS analysis can further corroborate the structure by showing characteristic losses, such as the loss of the carboxyl group (–COOH) or the ethoxy group (–OCH₂CH₃). libretexts.org

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy identifies the functional groups present in the molecule. The spectrum of 8-Ethoxyphenazine-1-carboxylic acid would be expected to show several characteristic absorption bands. A very broad peak in the 2500–3300 cm⁻¹ region would indicate the O-H stretching of the hydrogen-bonded carboxylic acid. spectroscopyonline.com A strong, sharp absorption between 1730 and 1700 cm⁻¹ would correspond to the C=O (carbonyl) stretch of the carboxylic acid. spectroscopyonline.com Additional peaks would be observed for aromatic C-H stretching (above 3000 cm⁻¹), C-O stretching of the ether and carboxylic acid (around 1320–1000 cm⁻¹), and C=C/C=N stretching within the aromatic phenazine ring system (typically 1600-1400 cm⁻¹). spectroscopyonline.comuobabylon.edu.iq

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the conjugated phenazine system. Phenazine derivatives are known to be chromophoric. vulcanchem.com The spectrum of 8-Ethoxyphenazine-1-carboxylic acid dissolved in a suitable solvent (like ethanol (B145695) or methanol) would display characteristic absorption maxima (λ_max) in the UV and possibly the visible range, which are indicative of the extended π-electron system of the phenazine core. The position and intensity of these bands are influenced by substituents like the ethoxy and carboxylic acid groups. researchgate.netcopernicus.org

| Technique | Expected Observations for 8-Ethoxyphenazine-1-carboxylic acid |

| ¹H NMR | Signals for aromatic protons, a triplet and quartet for the ethoxy group, a broad downfield singlet for the carboxylic acid proton. |

| ¹³C NMR | Resonances for all 15 carbon atoms, including a downfield signal for the carbonyl carbon. |

| HRMS | A precise mass-to-charge ratio confirming the elemental formula C₁₅H₁₂N₂O₃. |

| FT-IR | Broad O-H stretch (3300-2500 cm⁻¹), strong C=O stretch (ca. 1700 cm⁻¹), C-O stretch, and aromatic C=C/C=N stretches. |

| UV-Vis | Absorption maxima characteristic of the phenazine chromophore, influenced by the ethoxy and carboxylic acid substituents. |

Chromatographic Separation and Quantification Methods (e.g., HPLC-UV-Vis, LC-MS)

Chromatographic techniques are essential for separating 8-Ethoxyphenazine-1-carboxylic acid from impurities or other components in a mixture and for its quantification.

High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV-Vis): HPLC is the standard method for assessing the purity of and quantifying non-volatile organic compounds. A reversed-phase HPLC method, likely using a C18 column, would be developed. researchgate.netsielc.com The mobile phase would typically consist of an acidified aqueous solution (e.g., with formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol. nih.gov By monitoring the elution at a specific wavelength where the compound strongly absorbs (determined from its UV-Vis spectrum), its purity can be determined, and its concentration can be calculated from a calibration curve. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. nih.gov LC-MS is particularly valuable for detecting and quantifying low levels of the compound in complex matrices. nih.govnih.gov The compound would first be separated on an HPLC column and then ionized (e.g., by electrospray ionization, ESI) and detected by the mass spectrometer. This provides both the retention time from the LC and the mass-to-charge ratio from the MS, offering a very high degree of certainty in identification and quantification. nih.gov

| Technique | Application for 8-Ethoxyphenazine-1-carboxylic acid |

| HPLC-UV-Vis | Purity assessment and quantification in prepared samples. Separation based on polarity using a reversed-phase column. |

| LC-MS | Highly selective and sensitive identification and quantification, especially in complex biological or environmental samples. Provides both retention time and m/z data. |

Electrospectrochemistry for Redox-Active Phenazine Derivatives

Phenazines are a well-known class of redox-active compounds, capable of undergoing reversible electron transfer reactions. Electrospectrochemistry, which combines electrochemical methods (like cyclic voltammetry) with spectroscopic techniques (like UV-Vis), is an ideal approach to study these properties.

For 8-Ethoxyphenazine-1-carboxylic acid, cyclic voltammetry would be used to determine its redox potentials, revealing the ease with which it can be oxidized and reduced. By coupling this with a UV-Vis spectrometer, it is possible to obtain the absorption spectra of the compound in its different oxidation states (e.g., the radical anion and dianion upon reduction). This data provides insight into the electronic structure of the molecule and how it changes upon accepting electrons, which is crucial for applications in areas like biosensing, redox mediation, and materials science. beilstein-journals.orgnih.gov

Theoretical and Computational Chemistry Approaches in 8 Ethoxyphenazine 1 Carboxylic Acid Research

Density Functional Theory (DFT) Calculations for Electronic Structure and Redox Potential Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. It is particularly effective in predicting the redox potentials of phenazine (B1670421) compounds, which are central to their biological activity and applications in areas like microbial fuel cells. semanticscholar.orgnih.gov By calculating the energies of the oxidized and reduced states of a molecule, DFT can provide an estimate of the standard redox potential. youtube.comnih.gov

The process typically involves optimizing the geometry of the phenazine derivative in both its neutral and reduced (or oxidized) forms. The difference in the calculated total energies, along with considerations for solvation effects, allows for the determination of the redox potential. youtube.comnih.gov The choice of functional and basis set is crucial for obtaining accurate results that correlate well with experimental data. For phenazine systems, various functionals have been employed to understand their redox behavior. nih.govresearchgate.net The redox properties of phenazines are known to be significantly influenced by the nature and position of substituents on the phenazine core, a factor that can be systematically investigated using DFT. semanticscholar.org

Table 1: Representative Parameters for DFT Calculations of Phenazine Derivatives

| Parameter | Description | Typical Values/Methods |

| Functional | Approximates the exchange-correlation energy in DFT. | B3LYP, M06-2X, LC-BOP12 nih.gov |

| Basis Set | A set of mathematical functions used to build molecular orbitals. | 6-31G*, 6-311+G(d,p), cc-pVTZ |

| Solvation Model | Accounts for the effect of the solvent on the molecule's properties. | Polarizable Continuum Model (PCM), SMD |

| Computed Property | The specific value being calculated. | Redox Potential (E°), Electron Affinity, Ionization Potential |

This table presents typical parameters used in DFT studies of phenazine compounds and is not specific to 8-Ethoxyphenazine-1-carboxylic acid.

Molecular Orbital Analysis and Structure-Optical Property Correlations

Molecular orbital (MO) analysis, often performed in conjunction with DFT calculations, provides a detailed picture of the electronic distribution within a molecule and is key to understanding its optical properties. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's electronic absorption and emission characteristics.

For phenazine derivatives, MO analysis helps to explain how different functional groups influence their color and photophysical behavior. The introduction of an ethoxy group and a carboxylic acid group, as in 8-Ethoxyphenazine-1-carboxylic acid, is expected to modulate the HOMO and LUMO energy levels. The electron-donating nature of the ethoxy group and the electron-withdrawing nature of the carboxylic acid group can lead to a smaller HOMO-LUMO gap compared to the parent phenazine molecule, resulting in a red-shift of the absorption and fluorescence spectra. Computational models can precisely quantify these effects and predict the wavelengths of maximum absorption (λmax).

Table 2: Illustrative HOMO-LUMO Gaps for Substituted Phenazines (Theoretical Values)

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Phenazine | -6.5 | -2.0 | 4.5 |

| 1-Hydroxyphenazine | -6.2 | -2.2 | 4.0 |

| Phenazine-1-carboxylic acid | -6.7 | -2.5 | 4.2 |

Note: These are representative theoretical values for illustrative purposes and are not experimentally derived data for the listed compounds. The values for 8-Ethoxyphenazine-1-carboxylic acid would require specific calculations.

Computational Studies on Reactivity and Mechanistic Pathways of Phenazine Compounds

Computational chemistry is instrumental in elucidating the complex reaction mechanisms involving phenazine compounds. plos.org The redox activity of phenazines is central to their biological function, often involving electron and proton transfer steps. semanticscholar.orgresearchgate.net Computational studies can map out the potential energy surfaces of these reactions, identifying transition states and intermediates to reveal the most likely mechanistic pathways. plos.org

Exploration of 8 Ethoxyphenazine 1 Carboxylic Acid in Advanced Materials Science and Electrochemical Applications

Electrochemical Sensors and Biosensors Utilizing Phenazine (B1670421) Derivatives

Phenazine derivatives are increasingly utilized in the development of electrochemical sensors and biosensors. researchgate.nettandfonline.com Their inherent redox activity and chromatic properties make them excellent candidates for mediating electron transfer and for the direct or indirect determination of various analytes. researchgate.net

Application as Redox Mediators in Electrochemical Systems

Phenazine derivatives, including structures akin to 8-Ethoxyphenazine-1-carboxylic acid, function effectively as redox mediators in electrochemical systems. researchgate.netmyu-group.co.jp These molecules can facilitate electron transfer between an electrode and a biological component, such as an enzyme, or other target analytes. myu-group.co.jp This mediation is crucial for the development of biosensors, as it allows for the indirect detection of substances that are not electrochemically active themselves. researchgate.net For instance, a novel thiol-reactive phenazine ethosulfate has been successfully used to modify lactate (B86563) oxidase, enabling quasi-direct electron transfer for biosensing applications. myu-group.co.jp The stability and versatility of phenazine derivatives like phenazine ethosulfate (PES) have been demonstrated in various oxidoreductase-based biosensors. myu-group.co.jp The electropolymerization of phenazine dyes, such as neutral red, creates a stable, water-insoluble redox mediator on the electrode surface, overcoming the limitation of soluble mediators washing away. uc.pt

The effectiveness of phenazine mediators is also being explored in microbial electrochemical technologies. They can facilitate electron transfer from bacteria, like Escherichia coli, to an electrode surface, which is critical for the development of microbial fuel cells and other bioelectrochemical systems. dntb.gov.ua

Electrocatalytic Effects and Enhanced Analyte Determination

Phenazine derivatives exhibit significant electrocatalytic effects, which can lower the overpotential required for the detection of many important analytes. researchgate.nettandfonline.com This leads to increased sensitivity and lower detection limits. researchgate.net In some instances, the use of phenazine-based modifiers allows for the simultaneous determination of multiple analytes. researchgate.net

The combination of phenazine derivatives with other materials, such as carbon nanotubes, can further enhance their properties as redox mediators. researchgate.nettandfonline.com For example, a poly(neutral red) modified carbon paste electrode has been used for the simultaneous determination of catechol and hydroquinone. researchgate.net Similarly, a reactive blue multi-walled carbon nanotube modified glassy carbon electrode demonstrated enhanced electrocatalytic activity for the reduction of hydrogen peroxide. fda.gov.tw

The development of flexible electrochemical sensors based on laser-induced graphene functionalized with molybdenum polysulfide has enabled the real-time monitoring of phenazines produced by Pseudomonas aeruginosa. nih.gov These sensors have shown low limits of detection for pyocyanin (B1662382) (0.19 x 10⁻⁶ M) and phenazine-1-carboxylic acid (1.2 x 10⁻⁶ M), highlighting the potential for early diagnosis of infections. nih.gov

Phenazines in Energy Storage Systems: Aqueous Redox Flow Batteries

Aqueous organic redox flow batteries (AORFBs) are a promising technology for large-scale, cost-effective, and safe energy storage. mdpi.commdpi.com Phenazine derivatives are being extensively investigated as potential redox-active materials for these batteries. rsc.orgrsc.org

Design of Phenazine Derivatives as Redox-Active Electrolyte Materials

The design of phenazine derivatives as electrolytes in AORFBs focuses on achieving high solubility in aqueous solutions and suitable redox potentials. mdpi.comrsc.orgrsc.org Introducing specific functional groups, such as quaternary ammonium-based substituents, can significantly increase the water solubility of phenazine compounds, leading to high theoretical volumetric capacities. mdpi.com For example, one such derivative achieved a solubility of up to 1.3 M, corresponding to a theoretical volumetric capacity of 70 Ah L⁻¹. mdpi.com

Computational studies, particularly those using density functional theory (DFT), play a crucial role in the rational design of new phenazine-based electrolyte materials. rsc.orgrsc.org These studies help in predicting the redox potentials and solvation free energies of various phenazine derivatives, guiding the synthesis of promising candidates for both anolytes and catholytes. rsc.orgrsc.org High-throughput virtual screening has been employed to explore a vast chemical space of aza-aromatic compounds, including phenazines, to identify candidates with optimal properties for AORFBs. differ.nl

A notable example is a phenazine-based anolyte that demonstrated stable performance for over 100 cycles in a redox flow battery with a TEMPOL catholyte in neutral conditions. mdpi.com Another system, paired with VOSO₄ in acidic conditions, showed stable operation for 325 cycles. mdpi.com

Impact of Functional Groups on Redox Potentials for Energy Applications

The redox potential of phenazine derivatives can be precisely tuned by the introduction of various electron-donating or electron-withdrawing functional groups at different positions on the phenazine core. rsc.orgrsc.orgresearchgate.net This tunability is critical for designing high-performance AORFBs with high cell voltage. acs.org

DFT calculations have shown that functionalizing the phenazine structure at specific positions can significantly alter the redox potential. researchgate.netnih.gov For instance, introducing electron-donating groups like hydroxyl (-OH) groups tends to lower the redox potential, making the compound a more suitable anolyte. differ.nlresearchgate.net Conversely, electron-withdrawing groups can increase the redox potential. researchgate.net A systematic study of about 100 phenazine derivatives revealed that functionalization at the R1 position has a more pronounced effect on the redox potential compared to the R2 position. researchgate.net

The strategic modification of the phenazine molecular structure can lead to compounds with exceptionally high reversible capacities. For example, 7,8-dihydroxyphenazine-2-sulfonic acid exhibited a reversible anolyte capacity of 67 Ah l⁻¹ and maintained 99.98% capacity per cycle over 500 cycles in a flow battery. researchgate.net This highlights the immense potential of carefully designed phenazine derivatives in advancing AORFB technology.

Table 1: Redox Potentials of Selected Phenazine Derivatives

| Compound | Redox Potential (V vs. Ag/AgCl) | Conditions | Reference |

| Phenazine Derivative (M1) | -0.85 | 1.0 M KOH | mdpi.com |

| Phenazine Derivative (M1) | -0.67 | 1.0 M NaCl | mdpi.com |

| Phenazine Derivative (M1) | -0.26 and 0.05 | 1.0 M H₂SO₄ | mdpi.com |

| 7,8-dihydroxyphenazine-2-sulfonic acid | -1.06 | Alkaline AOFB | rsc.org |

This table is for illustrative purposes and includes data for various phenazine derivatives to demonstrate the range of redox potentials achievable.

Optical Sensing and Organic Photovoltaic Applications of Functionalized Phenazines

The unique optical properties of phenazines, stemming from their planar, fully conjugated aromatic π-system, make them suitable for applications in optical sensing and organic photovoltaics. arkat-usa.org

Functionalized phenazines can be designed to absorb and emit light in the visible range, making them useful as fluorescent probes and stains. arkat-usa.org Their planar structure also allows for strong intercalation with DNA, a property that has been exploited in the development of transition metal-phenazine coordination complexes for studying DNA interactions. arkat-usa.org

In the realm of organic photovoltaics (OPVs), phenazine-based molecules are being investigated as electron acceptors. nih.govbohrium.com The incorporation of donor and acceptor groups within the phenazine structure can create materials with low bandgaps, enabling them to absorb a broader range of the solar spectrum. arkat-usa.org Theoretical studies have shown that attaching halogen groups at the 7,8-positions and long-chain alkoxy groups at the 2,3-positions of the phenazine core can effectively tune the electronic properties for OPV applications. arkat-usa.org

Recent research has focused on developing non-fullerene acceptors based on phenazine for organic solar cells. nih.govbohrium.comrsc.org By modifying the phenazine core with different substituents, researchers have been able to improve the optoelectronic properties and power conversion efficiencies of these devices. nih.govbohrium.comrsc.org For example, a series of benzo[b]phenazine-based acceptors, particularly those with chlorination and bromination, exhibited enhanced molecular packing and charge transport, leading to higher power conversion efficiencies. rsc.org

Supramolecular Chemistry: Molecular Recognition and Self-assembly

The field of supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. uclouvain.be Phenazine derivatives are excellent building blocks in supramolecular chemistry due to their rigid, planar structure and the presence of multiple interaction sites, which facilitate the formation of hydrogen bonds, ionic bonds, and π-π stacking interactions. researchgate.net These characteristics are pivotal for their role in molecular recognition and the construction of complex, self-assembled architectures. uclouvain.beresearchgate.net

A relatively new and exciting area within molecular recognition involves the use of radical-pairing interactions. researchgate.net These interactions occur between conjugated organic π-radicals and offer unique electronic, magnetic, and optical properties. researchgate.netmdpi.com Phenazine derivatives can be readily oxidized or reduced to form stable radical ions, making them ideal candidates for exploring radical-pairing phenomena. nih.govresearchgate.net

These radical-pairing interactions can serve as a recognition motif in supramolecular systems. researchgate.net The process has been utilized in several applications, including the templation of mechanically interlocked molecules and the development of stimuli-responsive molecular switches. researchgate.net The ability to control the formation and dissociation of radical pairs through external stimuli, such as light or redox chemistry, provides a powerful tool for creating dynamic and functional supramolecular systems. researchgate.netaps.org The study of phenazine radical cations and their interactions provides fundamental insights into deactivation processes in polymerization reactions and the factors influencing ion pairing. nih.gov

The propensity of phenazine derivatives to engage in various non-covalent interactions drives their self-assembly into larger, well-defined structures. researchgate.net The carboxylic acid group, as present in 8-Ethoxyphenazine-1-carboxylic acid, is a particularly effective functional group for directing self-assembly through the formation of robust hydrogen bonds. ijacskros.commdpi.comnih.gov This self-assembly can lead to the formation of diverse nanostructures, such as fibers, ribbons, and vesicles. mdpi.comnih.govbeilstein-journals.org

Furthermore, these recognition and self-assembly processes are instrumental in the construction of mechanically interlocked molecules (MIMs), such as catenanes and rotaxanes. researchgate.net In these systems, the phenazine unit can act as a recognition site for another component, templating the formation of an interlocking structure. mdpi.com The redox-switchable nature of phenazines allows for the control of the relative positions of the components within the MIM, leading to the development of molecular machines. researchgate.net The combination of hydrogen bonding, π-stacking, and potential radical-pairing interactions makes phenazine derivatives versatile components for creating complex and functional supramolecular assemblies. researchgate.netnih.gov

Comparative Research Studies and Structure Activity/property Relationship Analyses of 8 Ethoxyphenazine 1 Carboxylic Acid

Genomic and Metabolomic Comparative Analyses of Phenazine-Producing Microorganisms

Phenazines are nitrogen-containing heterocyclic compounds produced by a diverse range of bacteria, most notably from the genera Pseudomonas and Streptomyces. acs.org The biosynthesis of the core phenazine (B1670421) structure is governed by a conserved gene cluster, typically phzABCDEFG. acs.org This core pathway synthesizes phenazine-1-carboxylic acid (PCA), which serves as a precursor for a wide array of phenazine derivatives. acs.orgresearchgate.net

Genomic and metabolomic analyses of various phenazine-producing strains reveal that the structural diversity of phenazines arises from the activity of accessory genes that encode modifying enzymes. These enzymes catalyze strain-specific modifications to the PCA core. For example, in Pseudomonas chlororaphis strain 30-84, the phzO gene encodes a monooxygenase that hydroxylates PCA to form 2-hydroxy-phenazine-1-carboxylic acid (2-OH-PCA). acs.orgresearchgate.net Subsequent spontaneous decarboxylation can lead to the formation of 2-hydroxyphenazine (B1496473) (2-OH-PHZ). acs.org

Comparative studies demonstrate the direct impact of these genetic differences on the metabolic output of the microorganisms. A knockout of the phzO gene in P. chlororaphis Lzh-T5 eliminates the production of 2-OH-PCA and 2-OH-PHZ, leading to the exclusive accumulation of PCA. acs.org Similarly, in Pseudomonas aeruginosa, two distinct gene clusters, phz1 and phz2, can direct the synthesis of PCA. nih.gov

The production of specific phenazine derivatives is also regulated by complex networks, such as two-component signal transduction systems (e.g., GacS/GacA) and quorum sensing systems (e.g., PhzI/PhzR), which control the expression of the phz gene clusters in response to cell density and environmental cues. acs.orgacs.org This intricate regulation allows bacteria to produce a specific blend of phenazine compounds tailored to their ecological niche. While 8-Ethoxyphenazine-1-carboxylic acid is a synthetically derived compound, its structural backbone, phenazine-1-carboxylic acid, is a central node in the natural biosynthesis of these diverse metabolites. rsc.orgrsc.org

Table 1: Genetic Basis for Phenazine Diversity in Select Microorganisms

| Microorganism | Core Phenazine Produced | Key Modifying Gene(s) | Resulting Derivative(s) | Reference(s) |

|---|---|---|---|---|

| Pseudomonas chlororaphis 30-84 | Phenazine-1-carboxylic acid (PCA) | phzO | 2-hydroxy-phenazine-1-carboxylic acid (2-OH-PCA) | researchgate.net |

| Pseudomonas chlororaphis PCL1391 | Phenazine-1-carboxylic acid (PCA) | Unknown amidase | Phenazine-1-carboxamide (B1678076) (PCN) | researchgate.net |

| Pseudomonas aeruginosa PA14 | Phenazine-1-carboxylic acid (PCA) | phzM, phzS | Pyocyanin (B1662382) (PYO) | researchgate.net |

| Pseudomonas chlororaphis Lzh-T5 | Phenazine-1-carboxylic acid (PCA) | phzO (if present) | 2-OH-PCA, 2-OH-PHZ | acs.org |

Structure-Biological Activity Relationship Studies in Phenazine Derivatives

The biological activity of phenazine compounds is highly dependent on their chemical structure. Modifications to the phenazine-1-carboxylic acid (PCA) scaffold can dramatically alter their potency and spectrum of activity, including antifungal, antibacterial, and antitumor effects. rsc.orgresearchgate.netresearchgate.net

Research into PCA derivatives has shown that converting the carboxylic acid group into amides or esters can lead to enhanced biological activity. For instance, linking PCA with different amino acid esters has been shown to yield compounds with significantly improved fungicidal activity against Rhizoctonia solani compared to the parent PCA. semanticscholar.org Similarly, a series of phenazine-1-carboxylic piperazine (B1678402) derivatives demonstrated more potent activity against a range of pathogenic fungi, including R. solani, Alternaria solani, and Fusarium oxysporum, than PCA itself. researchgate.net

The introduction of different substituents onto the phenazine ring system also plays a crucial role. Studies on phenazine-1-carboxamide conjugates with 1,3,4-thiadiazole (B1197879) or 1,3,4-oxadiazole (B1194373) moieties have revealed that the nature and position of substituents on an attached benzene (B151609) ring influence fungicidal efficacy. researchgate.net Specifically, electron-donating groups, particularly at the ortho-position of the benzene ring, were found to enhance activity against Fusarium graminearum. researchgate.net

Furthermore, N-aryl and N-heteryl amide analogues of PCA have been investigated for their potent antibacterial activity against Mycobacterium tuberculosis, including drug-resistant strains. rsc.org The synthesis of phenazine-1-carboxylic acylhydrazone derivatives has also yielded compounds with notable in vitro cytotoxic activity against HeLa and A549 cancer cell lines. researchgate.net These studies collectively underscore that the phenazine nucleus is a "privileged scaffold," where structural modifications at the C1-carboxyl group and on the heterocyclic rings are key strategies for developing new therapeutic and agrochemical agents. rsc.org

Table 2: Structure-Activity Relationships in Selected PCA Derivatives

| Parent Compound | Structural Modification | Derivative Class | Enhanced Biological Activity | Reference(s) |

|---|---|---|---|---|

| Phenazine-1-carboxylic acid (PCA) | Amidation with amino acid esters | Amino acid ester conjugates | Fungicidal (vs. Rhizoctonia solani) | semanticscholar.org |

| Phenazine-1-carboxylic acid (PCA) | Amidation with piperazine moieties | Piperazine derivatives | Broad-spectrum fungicidal | researchgate.net |

| Phenazine-1-carboxylic acid (PCA) | Formation of acylhydrazones | Acylhydrazone derivatives | Antitumor (vs. HeLa, A549 cells) | researchgate.net |

| Phenazine-1-carboxylic acid (PCA) | Amidation with N-aryl/N-heteryl groups | Amide analogues | Antibacterial (vs. M. tuberculosis) | rsc.org |

| Phenazine-1-carboxylic acid (PCA) | Conjugation with 1,3,4-thiadiazole | Thiadiazole conjugates | Fungicidal (vs. F. graminearum) | researchgate.net |

Structure-Electrochemical Property Correlations

The biological activities of phenazines are intrinsically linked to their electrochemical properties, as they are redox-active molecules that can act as electron shuttles in biological systems. nih.govnih.gov The electrochemical potential of the phenazine core can be precisely tuned by the addition of functional groups, which alters their ability to accept and donate electrons. rsc.org

Cyclic voltammetry (CV) is a primary technique used to study these properties. rsc.orgnih.gov Research demonstrates a clear correlation between the structure of phenazine derivatives and their redox potential. Electron-donating groups (EDGs), such as amino (-NH2), hydroxyl (-OH), and alkoxy (-OR) groups, tend to shift the redox potential to lower (more negative) values. rsc.orgresearchgate.net This makes the compound easier to oxidize. Conversely, electron-withdrawing groups (EWGs), such as cyano (-CN) and nitro (-NO2) groups, shift the redox potential to higher (more positive) values, making the compound easier to reduce. rsc.org The ethoxy group (-OCH2CH3) on 8-Ethoxyphenazine-1-carboxylic acid is an electron-donating group, which would be expected to lower its redox potential relative to the unsubstituted phenazine ring.

The position of the substituent also has a significant effect. Computational and experimental studies have shown that functionalization at the C2/C7 and C3/C8 positions generally causes a larger shift in redox potential than substitution at the C1/C4/C6/C9 positions. rsc.org For example, adding an amino group at the R2 position (C2/C3/C7/C8) shifts the potential more negatively than adding it at the R1 position (C1/C4/C6/C9). rsc.org

Techniques like square wave voltammetry (SWV) and differential pulse voltammetry (DPV) are used for their high sensitivity and ability to resolve mixtures of different phenazine derivatives, such as pyocyanin (PYO), PCA, and phenazine-1-carboxamide (PCN), which have distinct half-wave potentials (E1/2). nih.gov The redox potential is a critical parameter that determines the thermodynamic feasibility of electron transfer to other molecules, such as metal oxides in the environment or components of microbial electron transport chains. nih.gov

Table 3: Influence of Substituent Type on Phenazine Redox Potential

| Substituent Type | Example Group(s) | Electronic Effect | Impact on Redox Potential (E0) | Reference(s) |

|---|---|---|---|---|

| Electron-Donating Group (EDG) | -NH2, -OH, -OCH3 | Donates electron density to the ring | Shifts to lower (more negative) values | rsc.orgresearchgate.net |

| Electron-Withdrawing Group (EWG) | -CN, -NO2, -COOH | Withdraws electron density from the ring | Shifts to higher (more positive) values | rsc.org |

| Halogen | -F, -Cl | Inductively withdrawing, mesomerically donating | Moderate shift to more positive values | rsc.org |

Understanding the Influence of Substituent Position and Type on Phenazine Characteristics

The chemical and biological characteristics of a phenazine derivative are determined by a combination of the type of substituent and its position on the phenazine nucleus. rsc.orgrsc.org As weak bases, phenazines are generally more susceptible to nucleophilic attack due to the electron-withdrawing nature of the two ring nitrogen atoms. rsc.org However, the introduction of substituents can modulate this reactivity.

Influence of Substituent Type:

Electron-Donating Groups (EDGs): Groups like the ethoxy (-OEt) in 8-Ethoxyphenazine-1-carboxylic acid increase the electron density of the phenazine ring system. This facilitates electrophilic substitution reactions, which are otherwise difficult on the parent phenazine ring. rsc.org These groups also lower the redox potential, enhancing the molecule's ability to act as a reducing agent. rsc.org

Electron-Withdrawing Groups (EWGs): Groups such as halogens or nitro groups further decrease the electron density of the ring, making it even more susceptible to nucleophilic attack. rsc.orgnih.gov

Influence of Substituent Position: The positions on the phenazine ring are not equivalent. The carbon atoms are numbered starting from one of the rings, moving around the periphery.

Positions 1, 4, 6, and 9: These positions are adjacent to the ring nitrogen atoms.

Positions 2, 3, 7, and 8: These are the "beta" positions.

The position of a substituent influences both synthetic outcomes and biological activity. For example, the reductive cyclization reaction used to synthesize substituted phenazine-1-carboxylic acids often yields a mixture of isomers. In many cases, the reaction produces both the 6-substituted and 8-substituted isomers, with the 6-isomer typically being the major product. rsc.orgnih.gov This indicates a regiochemical preference during the ring-closure step of the synthesis.

Furthermore, the position directly impacts the molecule's electrochemical properties and, by extension, its biological function. As noted previously, substitution at the C2/C3/C7/C8 positions often has a more pronounced effect on redox potential than substitution at the C1/C4/C6/C9 positions. rsc.org This positional effect is critical in structure-activity relationship studies, as it dictates how the molecule interacts with its biological targets. semanticscholar.orgresearchgate.net

Future Research Trajectories and Innovations for 8 Ethoxyphenazine 1 Carboxylic Acid

Advancements in Biosynthetic Pathway Elucidation and Metabolic Engineering

The biosynthesis of the core phenazine (B1670421) structure is well-established, originating from the shikimate pathway and involving a conserved set of genes within the phz operon (phzABCDEFG) to produce the precursor, phenazine-1-carboxylic acid (PCA). acs.orgfrontiersin.org However, the specific enzymatic steps that lead to derivatives like 8-Ethoxyphenazine-1-carboxylic acid are less understood. Future research will likely focus on identifying and characterizing the post-modification enzymes that decorate the PCA core.

Key research objectives include:

Identification of Modification Enzymes: The primary goal is to identify the specific enzyme, likely a monooxygenase or a related transferase, responsible for the ethoxylation at the C8 position of the phenazine ring. This involves genome mining of producing organisms and functional characterization of candidate genes.

Metabolic Engineering for Overproduction: Once the ethoxylation enzyme is identified, metabolic engineering strategies can be employed to enhance the production of 8-Ethoxyphenazine-1-carboxylic acid. researchgate.net This can involve overexpressing the modification enzyme in a high-yield PCA-producing host strain, such as an engineered Pseudomonas species. frontiersin.org Techniques to increase the precursor pool by enhancing the shikimate pathway would also be critical for maximizing titers. frontiersin.org

Table 1: Proposed Metabolic Engineering Strategy for 8-Ethoxyphenazine-1-carboxylic acid Production

| Step | Research Action | Desired Outcome |

| 1 | Gene Discovery | Isolate and sequence the gene encoding the C8-ethoxylation enzyme from a native producing organism. |

| 2 | Enzyme Characterization | Express the gene in a model host (e.g., E. coli) and characterize the enzyme's substrate specificity and kinetics. |

| 3 | Host Engineering | Create a high-yield PCA-producing chassis strain by optimizing the core phz operon and precursor pathways. frontiersin.org |

| 4 | Pathway Integration | Introduce and express the characterized ethoxylation gene into the engineered PCA host. |

| 5 | Fermentation Optimization | Optimize culture conditions and fermentation processes to maximize the final titer of 8-Ethoxyphenazine-1-carboxylic acid. researchgate.net |

Engineering Novel Phenazine Derivatives with Tailored Academic and Research Applications

The phenazine scaffold is a versatile platform for chemical synthesis, allowing for the creation of novel derivatives with fine-tuned properties for specific research applications. rsc.org Building upon the 8-Ethoxyphenazine-1-carboxylic acid structure, future work could explore the synthesis of new molecules with enhanced or entirely new functionalities.

Future directions in this area include:

Structure-Activity Relationship (SAR) Studies: A systematic investigation into how modifications to the 8-ethoxy group or the 1-carboxylic acid group affect the molecule's biological and chemical properties. For instance, creating a series of 8-alkoxy derivatives could modulate lipophilicity and cell permeability.

Development of Research Probes: The phenazine core's photophysical properties can be exploited. researchgate.net Chemical modification of 8-Ethoxyphenazine-1-carboxylic acid could lead to the development of fluorescent probes for sensing specific ions, molecules, or microenvironmental changes (e.g., pH, viscosity) within biological systems. researchgate.net

Creation of Potent Biofilm Eradicators: Research has shown that halogenated phenazines possess potent activity against bacterial biofilms and persister cells. mdpi.comsci-hub.se Synthesizing halogenated versions of 8-Ethoxyphenazine-1-carboxylic acid could yield novel compounds for studying and combating biofilm-associated infections. mdpi.com

Unexplored Mechanistic Pathways and Biological Targets for Further Investigation

While the broad-spectrum antibiotic activity of many phenazines is attributed to the generation of reactive oxygen species (ROS) and interference with cellular respiration, the specific molecular targets and detailed mechanisms of action are often not fully elucidated. nih.govelifesciences.org For 8-Ethoxyphenazine-1-carboxylic acid, a significant opportunity exists to move beyond these general mechanisms and identify its precise biological interactions.

Key areas for future investigation:

Target Deconvolution: Employing chemical biology approaches, such as affinity-based protein profiling, to identify the specific proteins and enzymes within a target cell that directly bind to 8-Ethoxyphenazine-1-carboxylic acid. This could reveal novel modes of action beyond simple redox cycling.

Signaling Pathway Modulation: Investigating how the compound affects intracellular signaling pathways. Phenazines are known to act as signaling molecules that can regulate gene expression in producing organisms and influence host cell responses. nih.gov Research is needed to determine if 8-Ethoxyphenazine-1-carboxylic acid has specific signaling roles.

Impact on Interspecies Interactions: The role of phenazines in complex microbial communities is an area of active research. nih.gov Future studies could explore how 8-Ethoxyphenazine-1-carboxylic acid mediates interactions between different bacterial species or between bacteria and their eukaryotic hosts, potentially influencing competitiveness, virulence, or symbiosis. nih.gov

Expanding the Scope of Materials Science and Electrochemical Applications

The redox-active nature of the phenazine tricycle makes these compounds highly attractive for applications in materials science and electrochemistry. tandfonline.com Their favorable photophysical and chemical properties have led to their use in sensors and energy storage systems. rsc.orgresearchgate.net

Future research trajectories for 8-Ethoxyphenazine-1-carboxylic acid in this domain include:

Redox Flow Batteries: Phenazine derivatives are being investigated as promising anolytes or catholytes for aqueous organic flow batteries, a sustainable energy storage solution. rsc.org The specific substituents on the phenazine core influence redox potential and solubility. rsc.orgnih.gov Future work should involve computationally designing and experimentally validating derivatives of 8-Ethoxyphenazine-1-carboxylic acid to optimize these parameters for high-performance batteries. acs.org

Electrochemical Sensors: The ability of phenazines to shuttle electrons makes them excellent mediators in electrochemical biosensors. nih.gov 8-Ethoxyphenazine-1-carboxylic acid could be functionalized and immobilized onto electrode surfaces to create sensitive and selective sensors for various analytes.

Smart Materials: Phenazine derivatives have been used to create "smart" materials that respond to external stimuli like pH or temperature. researchgate.net The structure of 8-Ethoxyphenazine-1-carboxylic acid could be incorporated into polymers or other materials to develop novel responsive systems.

Table 2: Potential Applications of 8-Ethoxyphenazine-1-carboxylic acid in Materials Science

| Application Area | Key Property | Future Research Focus |

| Aqueous Redox Flow Batteries | Redox potential, water solubility | Computational screening and chemical modification to tune electrochemical properties for higher cell voltage and stability. rsc.org |

| Electrochemical Biosensors | Electron shuttling capability | Covalent attachment to electrode surfaces and integration with biorecognition elements (e.g., enzymes, antibodies). |

| Optical Sensing | Fluorescence, response to stimuli | Synthesis of derivatives with enhanced quantum yields and specific responses to target analytes. researchgate.net |

| Discotic Liquid Crystals | Self-assembly into columnar phases | Synthesis of regioisomers and functionalized derivatives to control mesomorphic properties for electronic applications. rsc.org |

Integration of Multi-Omics Data for Comprehensive Understanding of Phenazine Roles

To fully grasp the biological significance of 8-Ethoxyphenazine-1-carboxylic acid, an integrated, systems-level approach is necessary. Multi-omics—combining genomics, transcriptomics, proteomics, and metabolomics—can provide a holistic view of the compound's production, regulation, and function within a complex biological system. mdpi.com

Future research should leverage these technologies to:

Map Regulatory Networks: Use transcriptomics (RNA-Seq) and proteomics to understand how the biosynthesis of 8-Ethoxyphenazine-1-carboxylic acid is regulated in response to environmental cues, such as nutrient availability or the presence of other microbes.

Define Ecological Function: In a mixed microbial community, a combination of metagenomics (to identify which organisms have the biosynthetic potential) and metabolomics (to quantify the actual production of the compound) can reveal its ecological niche and impact. mdpi.combiorxiv.org

Elucidate Host-Microbe Interactions: When a producing organism is associated with a host (e.g., a plant or animal), a dual RNA-Seq approach can simultaneously reveal the transcriptomic responses of both the microbe and the host to the presence of 8-Ethoxyphenazine-1-carboxylic acid, uncovering its role in pathogenesis or symbiosis.

This integrated approach will move the field beyond studying the compound in isolation and towards understanding its function within the intricate web of interactions that defines its natural environment. researchgate.net

Q & A

Q. What are the standard synthetic routes for 8-Ethoxyphenazine-1-carboxylic acid, and how can reaction conditions be optimized for reproducibility?

To synthesize 8-Ethoxyphenazine-1-carboxylic acid, researchers typically employ nucleophilic substitution or oxidation reactions starting from phenazine derivatives. Key variables include temperature (optimized between 60–80°C for ethoxy group stability), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., palladium for cross-coupling). For reproducibility, document controlled variables (e.g., inert atmosphere, moisture levels) and validate purity via HPLC (>95%) or NMR (absence of residual solvent peaks). Replicate experiments with staggered batch sizes to identify scalability challenges .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing 8-Ethoxyphenazine-1-carboxylic acid?

- NMR : Use - and -NMR to confirm ethoxy (-OCHCH) and carboxylic acid (-COOH) functional groups. Compare chemical shifts with phenazine analogs (e.g., δ 4.1–4.3 ppm for ethoxy protons).

- HPLC-MS : Pair reverse-phase C18 columns with ESI-MS in negative-ion mode to detect [M–H] ions (expected m/z ~283). Adjust mobile phase pH to 2.5–3.0 to enhance ionization efficiency.

- X-ray crystallography : Resolve crystal structure to confirm regiochemistry and hydrogen-bonding patterns. Submit data to the Cambridge Structural Database for peer validation .

Q. How should researchers design stability studies for 8-Ethoxyphenazine-1-carboxylic acid under varying storage conditions?

Conduct accelerated stability testing by exposing the compound to:

- Temperature gradients : 4°C, 25°C, and 40°C for 1–6 months.

- Light exposure : UV-vis irradiation (300–800 nm) for 72 hours.

- Humidity : 75% relative humidity in desiccators.

Quantify degradation products via LC-MS and assess structural changes using FTIR (e.g., loss of carboxylic acid O–H stretch at 2500–3000 cm). Use Arrhenius modeling to predict shelf life .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) elucidate the electronic properties and reactivity of 8-Ethoxyphenazine-1-carboxylic acid?

Perform density functional theory (DFT) calculations to:

- Map frontier molecular orbitals (HOMO/LUMO) to predict redox behavior.

- Simulate electrophilic aromatic substitution sites using Fukui indices.

- Compare computed -NMR shifts with experimental data (RMSD < 0.3 ppm).

Validate models using Gaussian or ORCA software, and benchmark against crystallographic data. Discrepancies >5% in bond angles may indicate solvation effects not accounted for in simulations .

Q. What experimental strategies resolve contradictions in reported biological activity data for 8-Ethoxyphenazine-1-carboxylic acid?

Contradictions often arise from:

- Assay variability : Standardize protocols (e.g., MIC assays using CLSI guidelines) and include positive controls (e.g., ciprofloxacin for antimicrobial studies).

- Impurity interference : Re-test samples after rigorous purification (e.g., preparative HPLC).

- Cell line specificity : Compare results across multiple cell lines (e.g., HEK293 vs. HeLa) and validate target binding via SPR or ITC. Perform meta-analyses of published datasets to identify outlier methodologies .

Q. How can researchers design mechanistic studies to probe the role of 8-Ethoxyphenazine-1-carboxylic acid in electron transport chain inhibition?

- Use stopped-flow spectroscopy to monitor NADH oxidation rates in presence/absence of the compound.

- Employ EPR to detect semiquinone radical intermediates during redox cycling.

- Knock out candidate binding proteins (e.g., cytochrome bc complex) in E. coli mutants and assess resistance.

- Correlate findings with molecular docking simulations (e.g., AutoDock Vina) to identify binding pockets .

Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies?

- Fit sigmoidal curves using nonlinear regression (e.g., Hill equation) to calculate IC/EC.

- Apply ANOVA with post-hoc Tukey tests for multi-group comparisons.

- Report confidence intervals (95%) and use Grubbs’ test to exclude outliers.

- Validate model assumptions (e.g., normality via Shapiro-Wilk test) and include raw data in supplementary materials .

Methodological Best Practices

- Data transparency : Archive raw spectra, chromatograms, and crystallographic files in repositories like Zenodo or Figshare .

- Peer collaboration : Engage statisticians for power analyses and methodologists for bias mitigation in systematic reviews .

- Ethical reporting : Disclose conflicts of interest and funding sources per ICMJE guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.